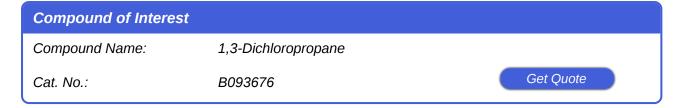


A Technical Guide to the Spectroscopic Analysis of 1,3-Dichloropropane

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This guide provides a comprehensive overview of the spectroscopic data for **1,3-dichloropropane**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-dichloropropane**.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Dichloropropane**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.73	Triplet	4H	-CH ₂ -Cl
~2.25	Quintet	2H	-CH ₂ -

Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Dichloropropane**



Chemical Shift (δ) ppm	Assignment
~45	-CH ₂ -Cl
~35	-CH ₂ -

Note: In the proton-decoupled ¹³C NMR spectrum, both signals appear as singlets. The predicted multiplicities for a proton-coupled spectrum would be triplets.[2]

Table 3: Key IR Absorption Bands for 1,3-Dichloropropane

Wavenumber (cm⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1450	Medium	CH ₂ bend (scissoring)
1290	Medium	CH₂ wag
740	Strong	C-Cl stretch
650	Strong	C-Cl stretch

Sample preparation: Neat liquid film between NaCl plates.[3][4]

Table 4: Mass Spectrometry Data (Electron Ionization) for 1,3-Dichloropropane



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
76	100	[CH ₂ CH ₂ CH ₂ CI] ⁺ (M-CI) ⁺
78	32.5	[CH ₂ CH ₂ CH ₂ 3 ⁷ Cl] ⁺ (isotope peak)
41	80	[C₃H₅]+ (allyl cation)
112	<10	[C₃H6Cl2]+ (Molecular ion, M+)
114	<5	[C₃H ₆ 35Cl ³⁷ Cl] ⁺ (M+2) ⁺
116	<1	[C₃H ₆ ³⁷ Cl ₂] ⁺ (M+4) ⁺

Source: NIST Mass Spectrometry Data Center.[5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 1,3-dichloropropane for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7][8]
 - Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[9][10]
 - Cap the NMR tube securely. The final sample height in the tube should be approximately
 4-5 cm.[10]
- Data Acquisition (General Procedure):



- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 [7]
- Tune and match the probe for the desired nucleus (¹H or ¹³C).[11]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse angle, relaxation delay). For quantitative ¹³C NMR, a long relaxation delay and gated decoupling may be necessary.[12]
- Acquire the Free Induction Decay (FID) data.
- Process the FID using a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[13]
 Handle them by the edges to avoid moisture contamination.
 - Place one drop of liquid **1,3-dichloropropane** onto the center of one salt plate.[13]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
 [14]

Data Acquisition:

- Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
- Collect a background spectrum of the ambient air and salt plates (if desired). This will be automatically subtracted from the sample spectrum.
- Place the prepared salt plate assembly into the sample holder in the spectrometer.



- Acquire the infrared spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
- After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator for storage.[13]

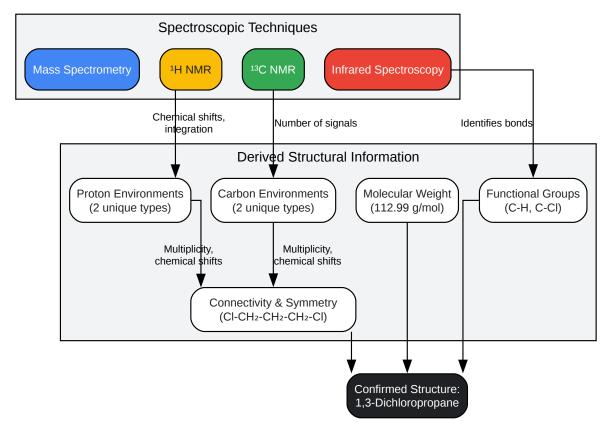
2.3 Mass Spectrometry (MS)

- Sample Introduction (for a Volatile Liquid):
 - The sample can be introduced directly via a heated inlet system or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.[15]
 - For GC-MS, a small volume of a dilute solution of 1,3-dichloropropane in a volatile solvent is injected into the GC. The compound is volatilized and separated from the solvent on a capillary column before entering the mass spectrometer.
- Data Acquisition (Electron Ionization EI):
 - Once in the ion source of the mass spectrometer, the gaseous 1,3-dichloropropane molecules are bombarded by a high-energy electron beam (typically 70 eV).[15]
 - This causes the molecules to ionize, primarily forming a molecular ion (M+), and to fragment into smaller, characteristic charged ions.
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of how different spectroscopic techniques are used to elucidate the structure of **1,3-dichloropropane**.





Spectroscopic Workflow for 1,3-Dichloropropane Structure Elucidation

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Caption: Workflow of structural elucidation for **1,3-Dichloropropane** using spectroscopy.

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